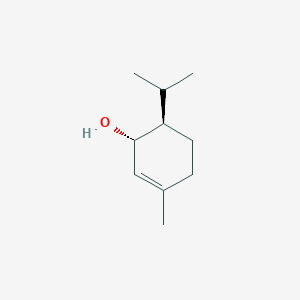

trans-Piperitol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

16721-39-4 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m0/s1 |

Clave InChI |

HPOHAUWWDDPHRS-VHSXEESVSA-N |

SMILES |

CC1=CC(C(CC1)C(C)C)O |

SMILES isomérico |

CC1=C[C@H]([C@@H](CC1)C(C)C)O |

SMILES canónico |

CC1=CC(C(CC1)C(C)C)O |

Otros números CAS |

65733-28-0 16721-39-4 |

Origen del producto |

United States |

Chemical Synthesis and Stereoselective Preparation of Trans Piperitol and Its Derivatives

Methodologies for Racemic trans-Piperitol Synthesis

The preparation of racemic this compound is commonly achieved through the reduction of the corresponding α,β-unsaturated ketone, piperitone. This transformation can be accomplished using various reducing agents, with metal hydrides being a prevalent choice.

One of the most direct methods involves the use of lithium aluminum hydride (LiAlH₄) . This powerful reducing agent readily attacks the carbonyl group of piperitone to yield a mixture of the corresponding allylic alcohols, cis- and this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at reduced temperatures to control the reactivity of the hydride reagent. The stereoselectivity of this reduction is often moderate, leading to a mixture of diastereomers that may require subsequent purification, such as fractional distillation, to isolate the desired trans-isomer.

Another widely used method is the Meerwein-Ponndorf-Verley (MPV) reduction . This reaction employs a catalytic amount of a metal alkoxide, most commonly aluminum isopropoxide [Al(O-i-Pr)₃] , with isopropanol serving as both the solvent and the hydride source. The MPV reduction is known for its chemoselectivity, specifically targeting aldehydes and ketones without affecting other reducible functional groups like carbon-carbon double bonds. The reaction is reversible and is driven to completion by using a large excess of isopropanol. The reduction of piperitone via this method also yields a mixture of cis- and this compound. The diastereomeric ratio can be influenced by reaction conditions, but typically results in a mixture requiring separation.

Chemoenzymatic and Biocatalytic Routes for Stereoselective Synthesis

To overcome the limitations of non-selective chemical synthesis, enzymatic and whole-cell biocatalytic methods have been developed to produce enantiomerically enriched or pure stereoisomers of this compound. These biocatalytic approaches offer high selectivity under mild reaction conditions.

Lipase-Mediated Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. Lipases are particularly versatile and commonly used enzymes for the resolution of alcohols like this compound.

A successful strategy for the kinetic resolution of racemic this compound is lipase-catalyzed acetylation. In this irreversible transesterification reaction, an acyl donor, such as vinyl acetate, is used to acetylate one of the alcohol enantiomers selectively. The significant difference in reaction rates between the two enantiomers leads to the accumulation of one enantiomer as the acetate ester, while the other enantiomer remains as the unreacted alcohol. This allows for the separation of the enantiomerically enriched alcohol from its corresponding acetate. Studies have shown that this method can be highly effective, achieving very high enantioselectivity (E > 500) for the acetylation of this compound mdpi.com.

The success of a lipase-mediated kinetic resolution is highly dependent on the choice of the lipase and the reaction conditions. Lipases from different microbial sources exhibit distinct substrate specificities and enantioselectivities. For instance, lipases from Pseudomonas species have been found to be effective in the resolution of various p-menthan-3-ol monoterpenes, including this compound researchgate.net.

The enantioselectivity of the enzymatic process is strongly influenced by the structural features of the alcohol substrate and the specific lipase used researchgate.net. Factors such as the solvent, temperature, and the nature of the acyl donor can also significantly impact the efficiency and selectivity of the resolution. Optimization of these parameters is crucial for achieving high enantiomeric excess (ee) of both the product and the remaining substrate.

Enzymatic Desymmetrization Approaches

Enzymatic desymmetrization is a powerful strategy for asymmetric synthesis where a prochiral or meso compound is transformed into a chiral product. This approach offers the theoretical advantage of achieving a 100% yield of a single enantiomer, unlike kinetic resolution which has a maximum theoretical yield of 50% for a single enantiomer from a racemate. While specific applications of enzymatic desymmetrization for the direct synthesis of chiral this compound are not extensively documented in readily available literature, the principle can be applied to suitable precursors. For example, a hypothetical meso-diol precursor with a similar carbon skeleton to this compound could be selectively acylated by a lipase, breaking the symmetry and establishing the chiral centers present in the target molecule.

Derivatization Strategies and Synthetic Applications of this compound

This compound, a naturally occurring monoterpenoid alcohol, serves as a versatile chiral starting material for the synthesis of a variety of complex molecules. Its inherent stereochemistry and reactive functional groups make it a valuable precursor in the preparation of biologically active compounds and intricate molecular architectures. This section explores the derivatization strategies and synthetic applications of this compound, with a focus on its role in the synthesis of monoterpenoid lactones, its use as a chiral building block for complex molecules like Paeonilactone B, and the investigation of stereochemistry-bioactivity relationships in its derivatives.

Synthesis of Monoterpenoid Lactones utilizing this compound as a Precursor

The structural framework of this compound is well-suited for its conversion into various monoterpenoid lactones, a class of compounds with significant biological activities and applications in the fragrance and flavor industries. The synthetic strategies employed often involve the selective oxidation of the allylic alcohol moiety and subsequent rearrangement or cyclization to form the lactone ring.

Key to these syntheses is the enzymatic resolution of racemic this compound to obtain enantiomerically pure starting materials. Lipase-mediated acetylation has been shown to be a highly effective method for the kinetic resolution of this compound and related allyl alcohols, exhibiting very high enantioselectivity. researchgate.netmdpi.com This enzymatic step is crucial as the stereochemistry of the final lactone product is directly dependent on the chirality of the this compound precursor.

While the direct conversion of this compound to various monoterpenoid lactones is a subject of ongoing research, analogous transformations of structurally similar p-menthane (B155814) derivatives have been well-documented. For instance, the oxidation of isomeric p-menthane diols can lead to the stereoselective formation of p-menthan-9-oic lactones. researchgate.net These transformations often proceed through intermediates that can be accessed from this compound via functional group manipulations.

A notable example that illustrates the potential of this compound derivatives in lactone synthesis is the formal total synthesis of Paeonilactone A and B from (S)-(+)-carvone, a closely related monoterpenoid. researchgate.net This synthesis involves a stereoselective palladium-catalyzed 1,4-oxylactonization of a conjugated diene, a strategy that could be adapted to derivatives of this compound. researchgate.net The successful synthesis of these complex monoterpenoid lactones underscores the utility of p-menthane frameworks, like that of this compound, as foundational chiral building blocks.

| Precursor | Key Transformation | Product |

| Racemic this compound | Lipase-mediated acetylation | Enantiomerically enriched this compound |

| p-menth-1,5-dien-9-ol | Chemoenzymatic resolution | Enantiopure chiral building blocks |

| (S)-(+)-carvone derivative | Palladium-catalyzed 1,4-oxylactonization | Enantiomerically pure lactone (formal synthesis of Paeonilactone A and B) |

Preparation of Chiral Building Blocks for Complex Molecule Synthesis (e.g., Paeonilactone B)

The enantiopure forms of this compound and its close structural analogs are valuable chiral building blocks for the total synthesis of complex natural products. The stereocenters present in this compound can be carried through a synthetic sequence to impart the desired stereochemistry in the final target molecule.

A significant application of this strategy is the synthesis of Paeonilactone B, a monoterpenoid glucoside with a complex cage-like structure. nih.gov While a direct synthesis starting from this compound has been explored conceptually, a highly relevant synthesis utilizes the enantiomeric forms of trans-p-menthan-1,8-dien-5-ol, a compound that can be obtained through the same lipase-mediated resolution as this compound. researchgate.net This enzymatic resolution provides access to the enantiomerically enriched terpenol, which serves as the chiral pool starting material for a ten-step stereoselective synthesis of Paeonilactone B. researchgate.net

| Chiral Building Block | Target Molecule | Key Synthetic Steps |

| Enantiomerically enriched trans-p-menthan-1,8-dien-5-ol | Paeonilactone B | Regioselective metalation, Regio- and diastereoselective epoxidation |

| Enantiomers of p-mentha-1,8(10)-diene-3,9-diol | Wine lactone, epi-wine lactone, dill ether, epi-dill ether | Lipase-mediated kinetic resolution |

Investigation of Stereochemistry-Bioactivity Relationships in Derivatives

The stereochemistry of a molecule is a critical determinant of its biological activity. researchgate.netmdpi.com Chiral compounds often interact with biological targets, such as enzymes and receptors, in a stereospecific manner, leading to significant differences in the pharmacological effects of different enantiomers or diastereomers. mdpi.com In the context of this compound and its derivatives, understanding the relationship between their three-dimensional structure and their biological activity is a key area of investigation.

This compound itself has demonstrated notable biological activities, including antimicrobial and cytotoxic effects. nih.govnih.gov In a study investigating the chemical composition and biological activity of the essential oil of Peucedanum dhana A. Ham, this compound was identified as the major component (51.23%). nih.gov The pure compound exhibited significant antimicrobial activity against various pathogens, in some cases surpassing the activity of the essential oil itself. nih.gov For instance, this compound showed lower minimum inhibitory concentration (MIC) and minimum microbicidal concentration (MMC) values against tested pathogens compared to β-pinene. nih.gov Furthermore, it was found to cause significant cell membrane alteration and depolarization in bacteria. nih.gov

While comprehensive studies on the stereochemistry-bioactivity relationships of a wide range of this compound derivatives are still emerging, the principle that stereochemistry governs biological activity is well-established. researchgate.netmdpi.com The synthesis of enantiomerically pure derivatives of this compound, facilitated by methods such as enzymatic resolution, is a prerequisite for such investigations. By preparing and testing individual stereoisomers, researchers can elucidate the specific structural requirements for optimal interaction with biological targets. This knowledge is invaluable for the design and development of new therapeutic agents and other bioactive compounds with improved potency and selectivity.

| Compound/Derivative | Biological Activity | Key Finding |

| This compound | Antimicrobial | More susceptible to pathogens than β-pinene. nih.gov |

| This compound | Cytotoxic | Exhibited cytotoxicity against cancer cells. nih.gov |

| Chiral Natural Compounds (General) | Various Biological Activities | Stereochemistry plays a pivotal role in biological activity. researchgate.netmdpi.com |

Future Directions and Research Gaps in Trans Piperitol Studies

Untapped Biosynthetic Routes and Novel Enzyme Discovery

The precise biosynthetic pathway leading to trans-piperitol has not been fully elucidated. While the general pathway for p-menthane (B155814) monoterpenoids in plants like Mentha is understood to originate from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, the specific enzymes that dictate the stereochemistry of this compound are unknown. proquest.comresearchgate.net The pathway likely proceeds via the cyclization of geranyl diphosphate (GPP) to a limonene (B3431351) isomer, followed by a regiospecific allylic hydroxylation at the C3 position. nih.govnih.gov

A major research gap is the identification and characterization of the specific limonene synthase and, crucially, the cytochrome P450-dependent limonene-3-hydroxylase (L3H) that produce the trans- configuration. In peppermint, a well-studied L3H hydroxylates (-)-4S-limonene to produce (-)-trans-isopiperitenol. nih.gov Future research should focus on identifying analogous enzymes from this compound-producing plants that exhibit different substrate and stereospecificity.

Furthermore, exploring microbial sources could unveil entirely novel enzymatic pathways. Fungi, such as Aureobasidium pullulans and Hormonema carpetanum, have been identified as possessing highly regioselective L3H activity, presenting an untapped reservoir of enzymes for biotechnological applications. researchgate.netasm.orgnih.gov Prospecting diverse plant and microbial genomes for novel terpene synthases and hydroxylases could not only clarify the natural synthesis of this compound but also provide a toolkit of biocatalysts for synthetic biology endeavors.

Table 1: Postulated Key Enzymes in this compound Biosynthesis

| Enzyme Class | Function | Research Gap |

|---|---|---|

| Limonene Synthase | Cyclization of Geranyl Diphosphate (GPP) to a specific limonene isomer. | Identification of the specific synthase and the limonene isomer precursor to this compound. |

| Limonene-3-Hydroxylase (Cytochrome P450) | Allylic hydroxylation of limonene at the C3 position. | Discovery and characterization of the specific P450 enzyme responsible for the trans- stereochemistry. |

| Dehydrogenases/Reductases | Potential subsequent oxidation or reduction steps. | Elucidation of any further enzymatic modifications post-hydroxylation. |

Advanced Metabolic Engineering for Sustainable Production

Currently, this compound is sourced through extraction from plant essential oils, a method subject to geographical, climatic, and agricultural variability. Metabolic engineering of microbial chassis, such as Escherichia coli and Saccharomyces cerevisiae, offers a promising route for sustainable, scalable, and cost-effective production. The foundational elements for engineering monoterpenoid production have been established, but their specific application to this compound remains a significant future direction. researchgate.netnih.gov

A primary challenge in microbial monoterpene production is the efficient channeling of the central precursor, GPP. In yeast, the native farnesyl diphosphate synthase (encoded by the ERG20 gene) primarily produces the C15 precursor FPP, creating a bottleneck for C10 monoterpene synthesis. nih.gov A key research focus should be the protein engineering of this enzyme to shift its activity towards GPP production, a strategy that has proven successful for other monoterpenes. researchgate.net

Future work must involve the heterologous co-expression of the yet-to-be-discovered limonene synthase and this compound-specific L3H in an optimized microbial host. Further enhancements could involve:

Increasing Precursor Supply: Overexpression of genes from the upstream MEP or mevalonate (MVA) pathways. mdpi.com

Reducing Pathway Competition: Downregulation of competing pathways, such as sterol biosynthesis in yeast, which also utilizes FPP. mdpi.com

Enzyme Fusion and Scaffolding: Creating fusion proteins or synthetic scaffolds to channel metabolic flux directly from GPP to the final product, minimizing the loss of volatile intermediates.

These advanced metabolic engineering strategies are essential to develop microbial cell factories capable of producing this compound at industrially relevant titers.

Comprehensive Elucidation of Molecular Mechanisms in Biological Systems

Preliminary studies have highlighted the biological potential of this compound, particularly its antimicrobial and cytotoxic activities. Research has shown that it can cause significant alteration and depolarization of bacterial cell membranes, leading to antibacterial effects. nih.gov It has also demonstrated cytotoxicity against various human cancer cell lines, including colon (SW480), lung (A549), and cervical (HeLa) cancer cells. nih.gov

Despite these findings, a comprehensive understanding of the underlying molecular mechanisms is absent. For its antimicrobial action, future research should move beyond membrane integrity to investigate potential intracellular targets, such as specific enzymes or signaling pathways.

For its cytotoxic effects, the mechanism remains a black box. It is crucial to determine whether this compound induces cell death via apoptosis, necrosis, or other pathways. nih.gov Key research questions include:

Does this compound activate caspase cascades indicative of apoptosis?

Does it induce DNA damage or cell cycle arrest?

Does it impact mitochondrial function and the generation of reactive oxygen species (ROS)?

Which specific cellular signaling pathways (e.g., NF-κB, MAPK, PI3K-Akt) are modulated by the compound? researchgate.netmdpi.com

Answering these questions through detailed molecular and cellular studies will be vital for evaluating the therapeutic potential of this compound and for identifying potential molecular targets.

Development of High-Throughput Analytical Platforms

Progress in both biosynthetic discovery and metabolic engineering is often limited by the throughput of analytical methods, which typically rely on laborious and time-consuming gas chromatography-mass spectrometry (GC-MS). A critical future direction is the development of high-throughput analytical platforms to accelerate the screening of enzyme libraries, engineered microbial strains, and the bioactivity of this compound itself.

Innovations in this area could include:

Genetically Encoded Biosensors: Engineering prokaryotic transcription factors or riboswitches that respond to the presence of this compound or its precursors, linking production to a fluorescent or colorimetric output. nih.govnih.gov This would enable the rapid screening of thousands of mutant enzymes or strains.

Colorimetric Assays: Developing assays based on substrate consumption, where the diversion of isoprenoid precursors to this compound production leads to a measurable change in a pigment, such as carotenoids, within the host cell. researchgate.netnih.gov

High-Content Imaging: Utilizing automated microscopy and high-content imaging to screen for the cytotoxic or other phenotypical effects of this compound across panels of cell lines in a high-throughput format. youtube.com

These advanced platforms would dramatically increase the pace of research, facilitating the directed evolution of biosynthetic enzymes and the rapid optimization of production strains.

Exploration of Ecological Roles in Broader Ecosystem Contexts

The role of this compound in nature is largely unexplored, yet this knowledge is fundamental to understanding its function and potential applications in agriculture. As a volatile organic compound, it almost certainly mediates ecological interactions. It has been identified as a semiochemical—a behavior-modifying chemical—for certain insects, such as the spined soldier bugs Podisus fretus and Podisus maculiventris. pherobase.com

This singular finding opens up a vast field of inquiry. Future ecological research should aim to define the broader role of this compound in mediating multitrophic interactions. Key areas for investigation include:

Plant-Herbivore Interactions: Does this compound act as a deterrent or repellent to generalist herbivores, or as an attractant for specialist insects? nih.gov

Pollinator Attraction: Does it contribute to the floral scent profile that attracts specific pollinators?

Indirect Defense: Can the emission of this compound upon herbivore damage attract natural enemies (parasitoids or predators) of the attacking insect? nih.gov

Plant-Pathogen and Plant-Plant Interactions: Does it possess antifungal properties in a natural context or play a role in allelopathic communication between plants? chinbullbotany.com

Understanding these ecological functions could lead to novel, eco-friendly applications in agriculture, such as its use in "push-pull" strategies for pest management or as an attractant in monitoring traps. plantprotection.pl

Q & A

Q. How should researchers handle large datasets from this compound omics studies (e.g., transcriptomics)?

- Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Store data in standardized formats (e.g., .mzML for metabolomics).

- Use ontology-based annotations (e.g., ChEBI IDs for chemical entities).

- Provide code for bioinformatics pipelines on platforms like GitHub.

Document metadata comprehensively to enable cross-study comparisons .

Ethical and Contextual Considerations

Q. What ethical guidelines apply to this compound studies involving animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including:

- Justification of sample sizes via power analysis.

- Detailed anesthesia/euthanasia protocols.

- Disclosure of conflicts of interest (e.g., funding sources).

Ethics committee approval must be explicitly stated in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.